Methionylglutamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: H-Met-Gln-OH can be synthesized using solid-phase peptide synthesis (SPPS) or classical solution-phase synthesis. In SPPS, the dipeptide is assembled on a solid resin support, allowing for sequential addition of protected amino acids. The process involves the use of Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups to prevent unwanted side reactions. The final product is cleaved from the resin using acidic conditions .
Industrial Production Methods: Industrial production of H-Met-Gln-OH typically involves large-scale SPPS due to its efficiency and ability to automate the process. The use of high-performance liquid chromatography (HPLC) for purification ensures the production of high-purity dipeptides .
Chemical Reactions Analysis
Types of Reactions: H-Met-Gln-OH undergoes various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of disulfide bonds in peptides containing cysteine residues.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives or chemical reagents like carbodiimides
Major Products Formed:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with substituted amino acid residues
Scientific Research Applications
H-Met-Gln-OH has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications in wound healing and immune modulation.
Industry: Utilized in the production of peptide-based drugs and cosmetics .
Mechanism of Action
The mechanism of action of H-Met-Gln-OH involves its interaction with specific molecular targets and pathways. Methionine residues can undergo oxidation-reduction reactions, influencing cellular redox states. Glutamine residues play a crucial role in nitrogen metabolism and protein synthesis. The compound can modulate signaling pathways such as the nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs), impacting immune responses and cellular functions .
Comparison with Similar Compounds
- H-Gly-Met-Gln-Ile-Phe-Val-Lys-Thr-OH
- H-Gln-Gln-OH
- Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2
Comparison: H-Met-Gln-OH is unique due to its specific combination of methionine and glutamine residues, which confer distinct biochemical properties. Compared to other dipeptides, it has a unique ability to modulate redox states and nitrogen metabolism, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4S/c1-18-5-4-6(11)9(15)13-7(10(16)17)2-3-8(12)14/h6-7H,2-5,11H2,1H3,(H2,12,14)(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMXFARPYQTTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Methionyl-Glutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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